(4-Bromoquinolin-3-yl)boronic acid
Overview
Description
(4-Bromoquinolin-3-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a bromine atom at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Bromoquinolin-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Boronic acids are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the presence of other functional groups in the reaction environment can also influence the action of the boronic acid .
Biochemical Analysis
Biochemical Properties
(4-Bromoquinolin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For example, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific context of its applicationFor instance, this compound has been reported to inhibit the activity of certain kinases, leading to changes in cell signaling pathways and subsequent alterations in gene expression . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the levels of key metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules, particularly those containing nucleophilic groups such as hydroxyl or amino groups. This interaction can result in enzyme inhibition or activation, depending on the specific target and context. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages, with both threshold and toxic effects observed at varying concentrations. At low to moderate doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of key metabolites . For example, this compound has been shown to inhibit certain dehydrogenases, resulting in altered levels of metabolic intermediates and shifts in overall metabolic pathways. Additionally, this compound can interact with cofactors such as NADH or FAD, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution and localization . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its binding interactions and cellular context.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and targeting sequences . For example, this compound may be directed to the nucleus by binding to nuclear transport proteins or by possessing nuclear localization signals. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromoquinolin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-bromoquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromoquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of quinolin-3-ol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
(4-Bromoquinolin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Chloroquinolin-3-yl)boronic Acid: Similar structure but with a chlorine atom instead of bromine.
(4-Methylquinolin-3-yl)boronic Acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromoquinolin-3-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the quinoline ring, which allows for versatile reactivity and the formation of complex molecules through various coupling and substitution reactions.
Properties
IUPAC Name |
(4-bromoquinolin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BBrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHSJOTPNCANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694502 | |
Record name | (4-Bromoquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-06-9 | |
Record name | Boronic acid, (4-bromo-3-quinolinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745784-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromoquinolin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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